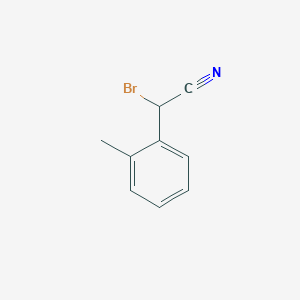

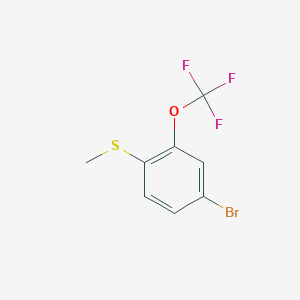

4-Bromo-2-(trifluoromethoxy)thioanisole

描述

4-Bromo-2-(trifluoromethoxy)thioanisole is a chemical compound used in biological evaluations of some analogs of antitumor agents . It is insoluble in water .

Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)thioanisole is a clear colorless liquid . It has a refractive index of 1.4800-1.4840 at 20°C . It is insoluble in water .科学研究应用

Antitumor Agent Synthesis

4-Bromo-2-(trifluoromethoxy)thioanisole: is utilized in the synthesis of analogs for antitumor agents . Its unique structure allows for the creation of compounds that can be tested for their efficacy in inhibiting the growth of cancer cells.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromine atom is a good leaving group, which makes it a valuable component in nucleophilic substitution reactions.

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-(trifluoromethoxy)thioanisole is employed to develop new drugs. Its molecular framework is beneficial for creating pharmacophores that interact with biological targets.

Material Science

Fluorination Studies

Due to its trifluoromethoxy group, this chemical is used in fluorination studies to understand the effects of fluorine atoms on the biological activity of molecules .

Biochemical Research

Researchers use 4-Bromo-2-(trifluoromethoxy)thioanisole to study biochemical pathways and processes. Its ability to be incorporated into various biochemical compounds makes it a versatile tool for probing biological systems .

Environmental Chemistry

This compound can be used in environmental chemistry to study the degradation of similar organobromides and their impact on the environment .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-(trifluoromethoxy)thioanisole can be used as a standard or reagent in the development of analytical methods for detecting similar compounds in various matrices .

属性

IUPAC Name |

4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPJPCAGWVXHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595772 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647856-10-8 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。